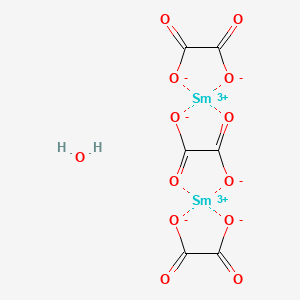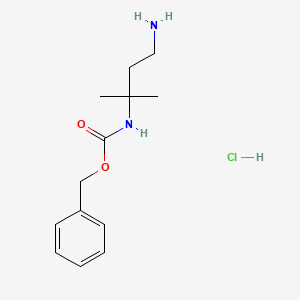
2-Pyrrolidin-3-yl-pyrimidine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidin-3-yl-pyrimidine trihydrochloride is a chemical compound with the molecular formula C8H14Cl3N3 and a molecular weight of 258.58 g/mol . This compound features a pyrrolidine ring fused to a pyrimidine ring, making it a heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
The synthesis of 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride typically involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . One common method involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . Industrial production methods may involve the use of organometallic catalysts and specific reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
2-Pyrrolidin-3-yl-pyrimidine trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidinone derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Applications De Recherche Scientifique
2-Pyrrolidin-3-yl-pyrimidine trihydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-Pyrrolidin-3-yl-pyrimidine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring contributes to the stereochemistry of the molecule, allowing it to bind selectively to enantioselective proteins . This interaction can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-Pyrrolidin-3-yl-pyrimidine trihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-diones: Compounds with significant pharmacological properties.
Prolinol: A derivative of pyrrolidine with various therapeutic applications.
The uniqueness of this compound lies in its specific structure, which allows for selective binding to biological targets and its potential for diverse chemical modifications .
Propriétés
Numéro CAS |
1020352-94-6 |
|---|---|
Formule moléculaire |
C8H14Cl3N3 |
Poids moléculaire |
258.6 g/mol |
Nom IUPAC |
2-pyrrolidin-3-ylpyrimidine;trihydrochloride |
InChI |
InChI=1S/C8H11N3.3ClH/c1-3-10-8(11-4-1)7-2-5-9-6-7;;;/h1,3-4,7,9H,2,5-6H2;3*1H |
Clé InChI |
OGCIKBDGSQWKIM-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1C2=NC=CC=N2.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(5-Formyl-2-furyl)phenyl]acetamide](/img/structure/B12835186.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B12835188.png)
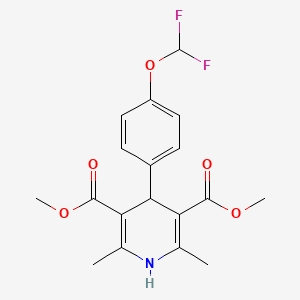
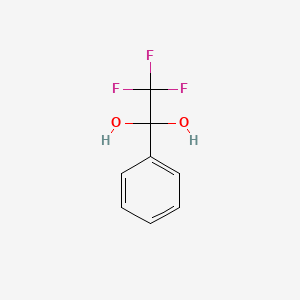
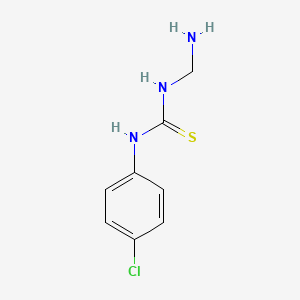
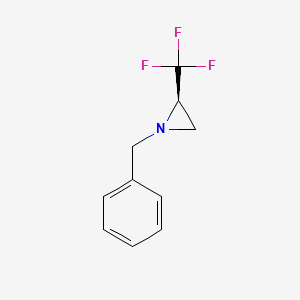
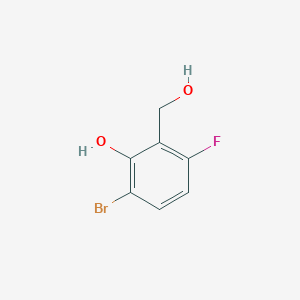
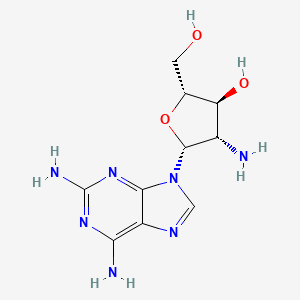
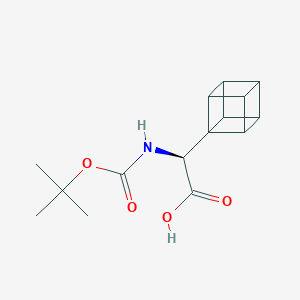
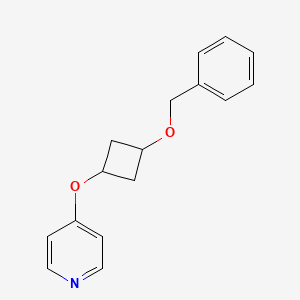
![1,1'-[4,4',6,6'-Tetramethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-diphenylphosphine oxide]](/img/structure/B12835249.png)
![sodium;1-hydroxy-2-[(E)-N-hydroxy-C-[(sulfinatoamino)methyl]carbonimidoyl]benzene](/img/structure/B12835258.png)
